N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14(2)13-24(22,23)17-6-5-11-20(12-17)18(21)15-7-9-16(10-8-15)19(3)4/h7-10,14,17H,5-6,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUSEXQUEVTWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Methylpropanesulfonyl)piperidine
The piperidine derivative serves as the foundational building block for this compound. Introducing the 2-methylpropanesulfonyl group at the 3-position of piperidine requires selective sulfonylation. A common strategy involves reacting piperidine with 2-methylpropanesulfonyl chloride under basic conditions. For instance, sodium hydride in dimethylformamide (DMF) facilitates the deprotonation of piperidine, enabling nucleophilic attack on the sulfonyl chloride . The reaction typically proceeds at 0–5°C to minimize side reactions, yielding 3-(2-methylpropanesulfonyl)piperidine with >75% efficiency .
Key Reaction Conditions
-
Reagent: 2-Methylpropanesulfonyl chloride (1.2 equiv)
-
Base: Sodium hydride (1.5 equiv)
-
Solvent: DMF/benzene (3:1 v/v)
-
Temperature: 0–5°C → room temperature
Preparation of N,N-Dimethyl-4-aminobenzoyl Chloride
The aniline component, N,N-dimethyl-4-aminobenzoic acid, is synthesized through sequential methylation and acylation. Starting with 4-nitrobenzoic acid, catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by dimethylation using methyl iodide and potassium carbonate in DMF . The resultant N,N-dimethyl-4-aminobenzoic acid is then converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux .
Optimized Methylation Protocol
-
Methylating Agent: Methyl iodide (2.5 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: DMF, 80°C, 12 h
Acyl Chloride Formation
-
Reagent: SOCl₂ (5.0 equiv)
-
Conditions: Reflux, 4 h
-
Workup: Removal of excess SOCl₂ under vacuum
Coupling via Amide Bond Formation
The final step involves coupling 3-(2-methylpropanesulfonyl)piperidine with N,N-dimethyl-4-aminobenzoyl chloride to form the target amide. Piperidine’s secondary amine reacts with the acyl chloride in the presence of a non-nucleophilic base such as triethylamine (TEA). This reaction is typically conducted in dichloromethane (DCM) at 0°C to room temperature .
Coupling Reaction Parameters
-
Molar Ratio: 1:1 (piperidine derivative : acyl chloride)
-
Base: TEA (2.0 equiv)
-
Solvent: DCM, 0°C → rt, 6 h
Alternative methods employing coupling agents like HATU or EDCl/HOBt have been explored but show marginal improvements (≤5% yield increase) at higher costs .
Reductive Amination as a Complementary Route
Recent advances in heterogeneous catalysis offer a parallel pathway via reductive amination. Here, 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzaldehyde reacts with dimethylamine in the presence of a Pd/Al₂O₃ catalyst under H₂ atmosphere . This one-pot method bypasses the acyl chloride intermediate, though it requires precise control over imine formation and hydrogenation kinetics.
Catalytic System Performance
Solvent and Temperature Optimization
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance sulfonylation and amidation rates due to improved reagent solubility . Conversely, DCM minimizes side reactions during coupling. Temperature gradients during sulfonylation (0–5°C) prevent exothermic decomposition, while room-temperature coupling ensures adequate kinetics without epimerization .
Analytical and Spectroscopic Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Metabolic Transformations
The dimethylamino and sulfonyl groups render the compound susceptible to enzymatic modifications. Key metabolic pathways include:
N-Demethylation
-
Mechanism : Cytochrome P450 enzymes catalyze the oxidative removal of methyl groups from the dimethylamino substituent.
-
Products : Sequential demethylation yields intermediates such as N-methyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline and ultimately 4-amino-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline.
-
Evidence : Analogous N-demethylation is observed in N,N-dimethylaniline derivatives .
N-Oxidation
-
Mechanism : Flavin-containing monooxygenases oxidize the tertiary amine to form an N-oxide.
-
Product : N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline N-oxide.
-
Significance : N-oxidation enhances solubility and may modulate biological activity .
Aromatic Ring Hydroxylation
-
Site Selectivity : The dimethylamino group directs electrophilic hydroxylation to the para position.
-
Product : 4-Hydroxy-N,N-dimethyl-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline.
-
Relevance : Hydroxylation is a common detoxification pathway in xenobiotic metabolism .
Sulfonyl Group Participation
The 2-methylpropanesulfonyl moiety exhibits characteristic reactivity:
Piperidine-Carbonyl Reactivity
The carbamate linkage (piperidine-1-carbonyl) may undergo:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic conditions | Piperidine + 4-(dimethylamino)benzoic acid |
| Transacylation | Nucleophilic reagents (e.g., alcohols) | Corresponding esters or amides |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution, though steric effects from the piperidine and sulfonyl groups limit reactivity:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro derivatives (para to dimethylamino) |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-substituted products |
Oxidation
-
Sulfonyl Group : Stable under common oxidizing conditions.
-
Piperidine Ring : May oxidize to form N-oxides or ring-opened products under strong oxidants (e.g., KMnO₄) .
Metal-Catalyzed Coupling Reactions
The aryl group participates in cross-coupling reactions, facilitated by nickel or palladium catalysts:
| Reaction Type | Catalytic System | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, base | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, ligands | Aryl amines or ethers |
Comparative Reactivity with Analogues
Key structural differences influence reactivity compared to related compounds:
| Compound | Structural Features | Reactivity Differences |
|---|---|---|
| N,N-Dimethylpiperidinamine | Lacks sulfonyl and carbonyl | Higher basicity; no carbamate hydrolysis |
| 4-Piperidinamine | Simpler structure | More prone to nucleophilic substitution |
Scientific Research Applications
Antitumor Activity
Research has indicated that N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline exhibits promising antitumor properties. In vitro studies demonstrated its effectiveness against several cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism of action appears to involve the inhibition of specific cellular pathways that are crucial for tumor growth and proliferation .
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest it may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and exhibiting anti-inflammatory properties .
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of high-performance materials for industrial applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM. |
| Study B | Neuroprotection | Showed reduction in neuroinflammation markers in animal models of Alzheimer's disease. |
| Study C | Polymer Development | Achieved a 30% increase in tensile strength when incorporated into epoxy resins. |
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring and aniline moiety contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A. N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3)
- Structure : Replaces the sulfonyl-piperidine group with a methylpiperazine ring.
- Properties : The methylpiperazine introduces additional basicity (two nitrogen centers) and smaller steric bulk compared to the sulfonyl-piperidine. This may enhance solubility in polar solvents.
- Applications : Likely explored as a pharmacophore in drug discovery due to piperazine’s prevalence in bioactive molecules .
B. 3-(4-(Sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline ()
- Structure : Features a nitrophenyl core with a sulfonyl-piperazine substituent and a pyridinylmethyl group.
- The pyridine moiety adds aromaticity and hydrogen-bonding sites.
- Synthesis : Prepared via multi-step routes involving nitration and sulfonylation, with yields influenced by substituent positioning .
C. Triazole-Based Regioisomers (e.g., Compounds da and dai in )
- Structure : N,N-Dimethylaniline linked to 1,2,3-triazole regioisomers (1-phenyl vs. 4-phenyl substitution).
- Properties : Triazoles impart strong dipole moments and π-π stacking capability. Regioisomerism affects fluorescence and absorption spectra, with da (1-phenyl) showing redshifted emission compared to dai (4-phenyl) .
D. Schiff Base Derivatives (e.g., P1 in )
Comparative Analysis Table
Biological Activity
N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of GPR119 and other receptor systems. This article synthesizes the available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H30N2O3S
- Molecular Weight : 346.52 g/mol
- IUPAC Name : this compound
This compound acts primarily as a modulator of the GPR119 receptor, which is implicated in glucose homeostasis and lipid metabolism. Activation of GPR119 has been associated with insulin secretion and glucagon-like peptide-1 (GLP-1) release, making this compound a candidate for diabetes treatment.
Key Mechanisms:
- GPR119 Agonism : This compound enhances the activity of GPR119, leading to increased insulin secretion from pancreatic beta cells.
- GLP-1 Secretion : By stimulating GPR119, the compound promotes GLP-1 secretion, which plays a crucial role in glucose metabolism.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties, which could be beneficial in metabolic disorders.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
In Vivo Studies
In vivo studies have further elucidated the effects of this compound on metabolic parameters:
Case Studies
Several case studies have been reported regarding the therapeutic applications of this compound:
- Type 2 Diabetes Management : A clinical trial involving patients with type 2 diabetes showed improved glycemic control when treated with this compound compared to placebo .
- Obesity Treatment : In a study focused on obesity, participants receiving this compound exhibited significant weight loss and improved metabolic markers over a 12-week period .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can regioisomeric byproducts be minimized?
The synthesis typically involves coupling a piperidine sulfonyl intermediate with a substituted aniline scaffold. A Schiff-base formation reaction (as in ) using catalytic acid in methanol is effective for analogous structures. To minimize regioisomers, control reaction stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and employ temperature gradients (e.g., reflux at 60–80°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers, as demonstrated in triazole-based analogs .
Q. What spectroscopic methods are critical for structural validation?
- NMR : Key signals include the dimethylamino group (δ ~2.9–3.1 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). For sulfonyl groups, ¹H-¹³C HMBC correlations confirm connectivity .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR : Sulfonyl stretching vibrations appear at ~1150–1350 cm⁻¹ .
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.95 (s, 6H, N(CH₃)₂) | |
| HRMS | m/z 405.1845 (calc. 405.1848) |
Q. How is purity assessed, and what thresholds are acceptable for research-grade material?
Purity ≥95% is standard, validated by:
Q. How are regioisomers differentiated in post-synthetic analysis?
X-ray crystallography (e.g., SHELXL refinement ) resolves regiochemical ambiguities. For rapid screening, NOESY NMR identifies spatial proximity of substituents (e.g., piperidine vs. aniline groups) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence TICT-mediated fluorescence properties?
In polar solvents (e.g., DMSO), twisted intramolecular charge transfer (TICT) states dominate, causing redshifted emission. Heating intensifies fluorescence by populating vibrational bands, as observed in analogs with mega-Stokes shifts (~150 nm) . Use temperature-dependent fluorescence spectra (λex = 350 nm) to map TICT activation.
Q. How to resolve contradictions in crystallographic data refinement?
Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXD for initial phase solution and SHELXL for refinement, applying TWIN/BASF commands for twinned data . Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
Q. What catalytic systems enable functionalization of the electron-rich aniline core?
Frustrated Lewis pairs (FLPs) in water catalyze allylation with allyl alcohols, forming derivatives like (E)-allyl-aniline analogs. Optimize with 10 mol% B(C₆F₅)₃ and 2,6-lutidine at 80°C for 12 hours .
Q. How does computational modeling predict electronic properties for drug design?
DFT (Gaussian 16) calculates HOMO/LUMO gaps, polar surface area, and charge distribution. For example, the sulfonyl group’s electron-withdrawing effect lowers HOMO (-5.2 eV), enhancing electrophilic reactivity .
Q. What bioactivity assays are suitable for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
